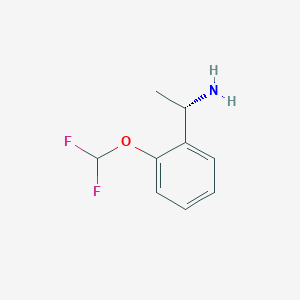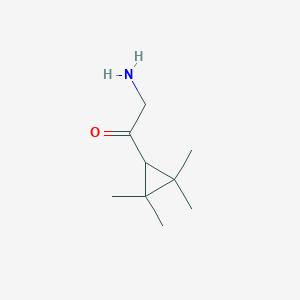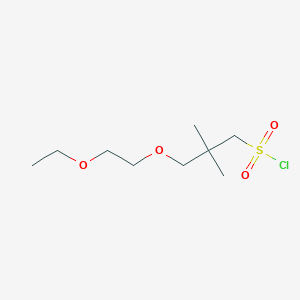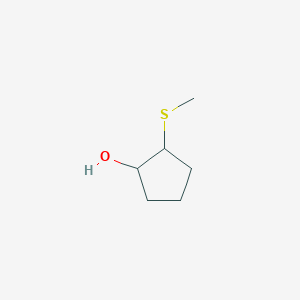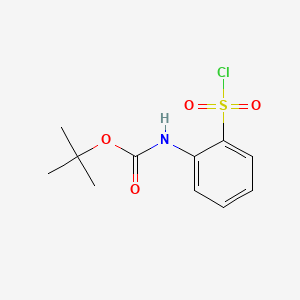
tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate: is an organic compound with the chemical formula C11H14ClNO4S . It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate typically involves organic synthesis methods. One common route includes the reaction of tert-butyl carbamate with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and carbamates .
Biology and Medicine: In the field of biomedicine, this compound is used as a research reagent to study enzyme inhibition and protein interactions.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate involves its ability to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used in similar applications but lacks the chlorosulfonyl group.
tert-Butyl N-(benzyloxy)carbamate: Another related compound used in organic synthesis
Uniqueness: The presence of the chlorosulfonyl group in tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate makes it unique compared to other carbamates. This functional group imparts distinct reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C11H14ClNO4S |
|---|---|
Poids moléculaire |
291.75 g/mol |
Nom IUPAC |
tert-butyl N-(2-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h4-7H,1-3H3,(H,13,14) |
Clé InChI |
QFHKUAHXVJRYDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


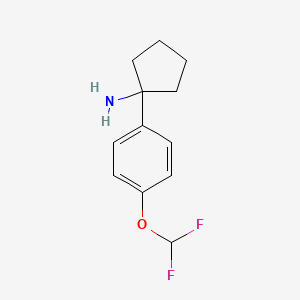
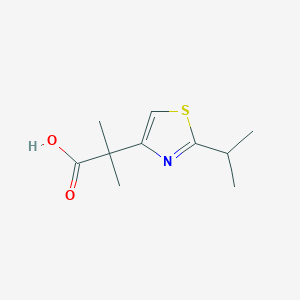

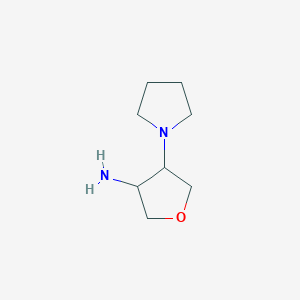
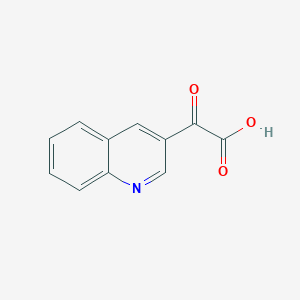
![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

